3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one
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Overview
Description
3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by cyclization . Direct fluorination using diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent is also employed to introduce the difluoromethyl group . These methods provide a straightforward pathway to construct the compound in good yields.
Chemical Reactions Analysis
3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to bind to multiple receptors with high affinity . This binding can modulate various cellular processes, leading to its observed therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3,3-difluoro-6-nitro-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as:
1,3-Dihydroindol-2-one:
5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene: This compound features difluoromethyl groups but differs in its overall structure and functional groups. The presence of the difluoromethyl and nitro groups in this compound makes it unique and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3,3-difluoro-6-nitro-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O3/c9-8(10)5-2-1-4(12(14)15)3-6(5)11-7(8)13/h1-3H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPRKGMAMVBODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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